Tris(3-Carboxy-4-hydroxyphenyl)carbinol

Description

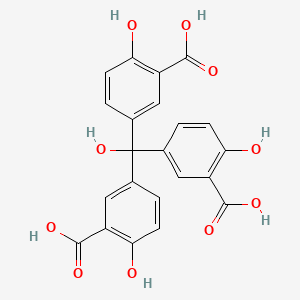

Tris(3-Carboxy-4-hydroxyphenyl)carbinol is a tripodal organic compound featuring a central carbinol group bonded to three phenyl rings, each substituted with a carboxylic acid (–COOH) at the 3-position and a hydroxyl (–OH) group at the 4-position. This structure confers unique physicochemical properties, including strong acidity, high solubility in polar solvents, and robust metal-chelating capabilities. The compound’s multifunctional design makes it suitable for applications in catalysis, supramolecular chemistry, and materials science, where its ability to coordinate metals and participate in hydrogen-bonding networks is critical .

Properties

CAS No. |

639-56-5 |

|---|---|

Molecular Formula |

C22H16O10 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

5-[bis(3-carboxy-4-hydroxyphenyl)-hydroxymethyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C22H16O10/c23-16-4-1-10(7-13(16)19(26)27)22(32,11-2-5-17(24)14(8-11)20(28)29)12-3-6-18(25)15(9-12)21(30)31/h1-9,23-25,32H,(H,26,27)(H,28,29)(H,30,31) |

InChI Key |

HLOZTRLQBMUCQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)(C3=CC(=C(C=C3)O)C(=O)O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-Carboxy-4-hydroxyphenyl)carbinol typically involves the reaction of tris(4-hydroxyphenyl)methane with appropriate carboxylating agents. One common method includes the use of carbon dioxide in the presence of a base to introduce carboxyl groups at the ortho positions relative to the hydroxyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tris(3-Carboxy-4-hydroxyphenyl)carbinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Tris(3-Carboxy-4-hydroxyphenyl)carbinol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Tris(3-Carboxy-4-hydroxyphenyl)carbinol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tris[(4'-Methyl-2,2'-bipyridyl-4-yl)methyl]carbinol

- Structure: Three bipyridyl-methyl groups attached to a central carbinol. Each bipyridyl unit contains a methyl group at the 4′-position.

- Key Properties :

- Comparison: Unlike Tris(3-Carboxy-4-hydroxyphenyl)carbinol, which relies on –COOH/–OH for coordination, this ligand uses bipyridyl nitrogen atoms, favoring transition-metal binding. The three-carbon spacer between bipyridyl groups enhances electron transfer, a feature absent in the target compound’s rigid phenyl-carboxylic acid framework .

Tris[4(5)-Imidazolyl]carbinol (4-TIC) and Tris(2-Imidazolyl)carbinol (2-TIC)

- Structure: Carbinol core with imidazolyl substituents at varying positions (2- or 4-/5-).

- Key Properties :

- Comparison: this compound’s –COOH groups provide stronger Brønsted acidity (pKa ~2–3) compared to imidazolyl (pKa ~6–7), making it more effective in low-pH environments. The target compound’s dual –COOH/–OH substituents enable bifunctional (acid-base) reactivity, unlike the monofunctional imidazolyl ligands .

Tris(4-aminophenyl)methanol (Parafuchsin Carbinol)

- Structure: Three 4-aminophenyl groups attached to a central methanol.

- Key Properties :

- Comparison: The –NH2 groups in Parafuchsin carbinol are weakly basic (pKa ~4–5), contrasting with the strongly acidic –COOH groups (pKa ~2–3) in the target compound. Solubility: Parafuchsin carbinol is sparingly soluble in water but dissolves in organic solvents, whereas this compound is highly water-soluble due to its ionizable –COOH groups .

Tris(2,4-dimethoxyphenyl)methanol

- Structure: Three 2,4-dimethoxyphenyl groups bonded to a central carbinol.

- Key Properties :

- Comparison: The methoxy (–OCH3) groups are electron-donating, increasing the compound’s lipophilicity and reducing water solubility compared to the target compound’s hydrophilic –COOH/–OH groups. Applications diverge: Hexamethoxy Red is used in electrochemical sensors, while this compound is tailored for metal chelation and catalysis .

Research Implications

The structural and functional diversity of tripodal carbinols highlights the importance of substituent choice in tailoring properties for specific applications. This compound’s unique –COOH/–OH motif positions it as a versatile ligand for acidic or aqueous-phase reactions, contrasting with bipyridyl or imidazolyl derivatives optimized for transition-metal catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.